4-chloro-1-methyl-1H-indole-3-carboxaldehyde
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Description
4-chloro-1-methyl-1H-indole-3-carboxaldehyde is a derivative of 1H-Indole-3-carbaldehyde . It is an essential and efficient chemical precursor for generating biologically active structures . It is used as a reactant for the preparation of nitroolefins and -nitroalcohols via microwave- or ultrasound-assisted Henry reactions .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are used in Multicomponent reactions (MCRs) which offer access to complex molecules . For instance, Vikrishchuk et al. performed the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols in a yield range of 44–73% by refluxing in propan-2-ol .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are used in Multicomponent reactions (MCRs) which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Future Directions
Indole-3-carboxaldehyde was used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group. It was also used as the starting material for the synthesis of higher order indoles including isoindolo [2,1- a ]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [ cd ]indoles . This suggests potential future directions for the use of 4-chloro-1-methyl-1H-indole-3-carboxaldehyde in similar applications.
Properties
CAS No. |
338760-69-3 |
---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-7(6-13)10-8(11)3-2-4-9(10)12/h2-6H,1H3 |
InChI Key |
LVIDTXMLMRTBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Cl)C=O |
Origin of Product |
United States |
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